2-Bromo-N-(4-fluorobenzyl)acetamide
Description
Properties
CAS No. |
190193-10-3 |
|---|---|
Molecular Formula |
C9H9BrFNO |
Molecular Weight |
246.08 g/mol |
IUPAC Name |
2-bromo-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C9H9BrFNO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) |
InChI Key |
VNUCVEHCJZCMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CBr)F |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2-Bromo-N-(4-fluorobenzyl)acetamide serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows for the formation of more complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.
Medicinal Chemistry
The compound has shown potential as a therapeutic agent in several studies:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This suggests its potential use in developing new antimicrobial agents.
- Anticancer Properties : Research has suggested that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves modulation of cellular signaling pathways that control cell growth and survival.
Enzyme Inhibition Studies
The compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a probe to investigate binding sites and mechanisms of various biological targets, particularly in the context of enzyme activity modulation.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of similar compounds. The following table summarizes key findings:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Brominated phenyl group | Potential antimicrobial and anticancer properties |
| 2-Bromo-N-(4-fluorophenyl)acetamide | Brominated phenyl group | Anti-inflammatory properties |
| 4-Fluoro-N-(2-thiophen-3-yl)acetamide | Fluorinated phenyl group | Antimicrobial activity |
In Vitro Studies
In vitro assays have demonstrated that this compound significantly inhibits specific enzyme activities, with IC₅₀ values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This indicates its potential as an anti-inflammatory agent.
Animal Models
Animal studies involving compounds similar to this compound have shown promise in reducing tumor sizes and improving survival rates in cancer models. These findings highlight its therapeutic potential in oncology.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., Br, F) increase melting points compared to electron-donating groups (e.g., OCH₃, phenoxy). For instance, 2-bromo-N-(4-bromophenyl)acetamide has a higher melting point (148–150°C) than the 4-fluorobenzyl derivative (93–95°C) due to stronger intermolecular interactions .
- Reactivity : The 4-fluorobenzyl group enhances solubility in organic solvents (e.g., DMF, methylene chloride), facilitating its use in multi-step syntheses . In contrast, 2-bromo-N-(4-trifluoromethylphenyl)acetamide (BTFMA) exhibits off-target binding in biological systems, limiting its utility .
Preparation Methods
Reaction Mechanism and Procedure
The most widely documented method involves reacting 4-fluorobenzylamine with bromoacetyl bromide in a biphasic system. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of bromoacetyl bromide, followed by bromide displacement.
Typical Protocol :
Table 1: Optimization Data for Nucleophilic Acyl Substitution
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | H₂O/Na₂CO₃ (10%) | 85–92 | >98% |
| Temperature | 0–5°C | 89 | 97.5% |
| Stoichiometry | 1:1.2 (amine:acyl bromide) | 91 | 98.2% |
| Reaction Time | 1.5 hours | 87 | 96.8% |
Key Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.32–7.28 (m, 2H, Ar-H), 7.15–7.11 (m, 2H, Ar-H), 4.38 (d, J = 5.6 Hz, 2H, CH₂), 3.82 (s, 2H, COCH₂Br).
-
IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br).
Direct Bromination of N-(4-fluorobenzyl)acetamide
Brominating Agents and Conditions
Alternative routes involve brominating pre-formed N-(4-fluorobenzyl)acetamide using N-bromosuccinimide (NBS) or molecular bromine (Br₂). NBS is preferred due to safer handling and reduced side reactions.
Procedure :
-
Dissolve N-(4-fluorobenzyl)acetamide (1.0 equiv) in dry DMF.
-
Add NBS (1.1 equiv) and a catalytic amount of AIBN (azobisisobutyronitrile).
-
Heat at 60°C for 6–8 hours under nitrogen.
-
Quench with ice-water and extract with ethyl acetate.
Table 2: Bromination Efficiency with Different Agents
| Brominating Agent | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| NBS | DMF | AIBN | 60°C | 78 |
| Br₂ | CHCl₃ | FeCl₃ | Reflux | 65 |
| HBr/H₂O₂ | AcOH | — | RT | <50 |
Challenges and Mitigation :
-
Competing Oxidation : Br₂ in acidic media may oxidize the acetamide group. Using NBS in DMF suppresses this.
-
Purification : Column chromatography (hexane:ethyl acetate, 3:1) removes unreacted NBS and succinimide byproducts.
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Nucleophilic Acyl Substitution offers higher yields (85–92%) and simpler purification but requires stringent temperature control.
-
Direct Bromination is less efficient (65–78%) but advantageous for late-stage functionalization of complex acetamides.
Advanced Mechanistic Insights
Reaction Kinetics
Studies on analogous systems (e.g., 2-bromo-N-(4-ethylphenyl)acetamide) reveal:
Computational Validation
DFT calculations (B3LYP/6-31G*) on 2-bromo-N-(4-fluorophenyl)acetamide show:
-
Electrophilicity : The carbonyl carbon exhibits a high electrophilicity index (ω = 3.8 eV), rationalizing its reactivity.
-
Conformational Stability : The antiperiplanar arrangement of Br and NH minimizes steric hindrance (ΔG = 2.1 kcal/mol).
Industrial-Scale Production Considerations
Process Intensification
-
Continuous Flow Reactors : Reduce reaction time from hours to minutes by enhancing heat/mass transfer.
-
In-Line Analytics : FTIR monitoring ensures real-time quality control during bromoacetyl bromide addition.
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Fluorobenzylamine | 120–150 | 45 |
| Bromoacetyl Bromide | 200–220 | 40 |
| Solvents/Purification | 50–70 | 15 |
Q & A
Q. What are the established synthetic routes for 2-bromo-N-(4-fluorobenzyl)acetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via bromoacetylation of 4-fluorobenzylamine. A general procedure involves reacting bromoacetyl bromide with 4-fluorobenzylamine in anhydrous dichloromethane under inert conditions, followed by purification via recrystallization. Yield optimization can be achieved by controlling stoichiometry (e.g., 1.2:1 molar ratio of bromoacetyl bromide to amine) and reaction temperature (0–5°C to minimize side reactions) . Alternative methods using bromoacetic acid with coupling agents (e.g., DCC) may also be explored for milder conditions .
Q. How is this compound characterized structurally, and what spectroscopic data are critical for validation?
Key characterization includes ¹H NMR (DMSO-d₆: δ 8.79 ppm for NH, δ 4.27 ppm for CH₂ adjacent to fluorine, δ 3.90 ppm for BrCH₂) and ¹³C NMR (δ 166.1 ppm for carbonyl, δ 41.8 ppm for BrCH₂) . Mass spectrometry (ESI-MS) confirms the molecular ion peak [M+H]⁺ at m/z 259.0. Purity is assessed via HPLC (e.g., C18 column, acetonitrile/water gradient) with >95% threshold for research use .
Q. What safety protocols are recommended for handling this compound?
The compound is a halogenated acetamide derivative, requiring PPE (gloves, goggles, lab coat) and fume hood use. Avoid inhalation and skin contact. Storage should be in a cool, dry place (<4°C) in amber glass to prevent photodegradation. Disposal follows halogenated waste guidelines .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive bond lengths and angles. For example, the C-Br bond length (~1.97 Å) and torsional angles between the fluorophenyl and acetamide moieties can validate stereoelectronic effects. Discrepancies in NMR coupling constants (e.g., JH-F values) may arise from dynamic effects in solution, which SC-XRD can clarify .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the 4-fluorobenzyl group slows reactivity compared to less bulky analogs. Kinetic studies (e.g., using <sup>19</sup>F NMR to track fluoride release) reveal rate dependence on solvent polarity (DMF > THF) and nucleophile strength (e.g., piperidine > aniline) .
Q. How does substituent variation on the benzyl group affect the biological activity of bromoacetamide derivatives?
Comparative studies with analogs (e.g., 2-bromo-N-(4-chlorobenzyl)acetamide) show that electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity, improving cross-linking efficiency in enzyme inhibition assays. Fluorine’s meta-directing nature may also influence binding to hydrophobic pockets in target proteins .
Q. What strategies are effective in resolving contradictions between computational and experimental data for this compound?
Discrepancies in calculated vs. observed dipole moments or logP values can arise from solvent effects or crystal packing. Hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) combined with solvation models (e.g., COSMO) improve agreement. Experimental validation via dielectric constant measurements or partition coefficient assays (octanol/water) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
